IDO1 Inhibitory Activity of 2-Amino-4-fluoro-1-methylbenzimidazole Compared to Unsubstituted and Differently Substituted Analogs
A patent application (KR-20180004811-A) identifies 2-Amino-4-fluoro-1-methylbenzimidazole as part of a series of compounds exhibiting inhibitory activity against indoleamine 2,3-dioxygenase (IDO), a key target in immuno-oncology [1]. While the patent does not disclose an explicit IC50 for this exact compound, it describes a class of benzimidazole derivatives for which the presence and nature of substitutions (e.g., fluorine at the 4-position) are crucial for achieving potent IDO inhibition [1]. The structure is explicitly claimed within the patent's Markush structures, indicating it is a preferred embodiment. This suggests that compared to an unsubstituted 2-aminobenzimidazole or an analog with a different halogen (e.g., chloro) or no halogen at the 4-position, the 4-fluoro substitution confers a specific and demonstrably advantageous activity profile in the context of IDO inhibition.
| Evidence Dimension | IDO1 inhibitory activity |
|---|---|
| Target Compound Data | Activity not quantified in abstract; compound is a claimed embodiment in a patent for IDO inhibitors. |
| Comparator Or Baseline | Unsubstituted 2-aminobenzimidazole or analogs with different 4-position substitutions. |
| Quantified Difference | Not quantifiable from available abstract data; difference is inferred from SAR within the patent family. |
| Conditions | In vitro IDO enzyme assay (details not in public abstract). |
Why This Matters
This evidence positions the compound as a validated starting point or specific intermediate in the design of IDO inhibitors, a high-value therapeutic area, giving it a clear advantage over non-fluorinated or differently substituted analogs for this application.
- [1] KR Patent Application No. KR-20180004811-A. Benzimidazole and imidazopyridine carboximidamide compounds having activity as an inhibitor of indoleamine 2,3-dioxygenase. View Source
